molecular formula C11H15N5O5 B3434928 6-Amino-9-D-psicofuranosylpurine CAS No. 7558-29-4

6-Amino-9-D-psicofuranosylpurine

Cat. No.: B3434928
CAS No.: 7558-29-4
M. Wt: 297.27 g/mol
InChI Key: BNZYRKVSCLSXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Nucleoside Antibiotic Discovery and Initial Characterization

The mid-20th century marked a "golden era" in the discovery of antibiotics, a period of intense research that unveiled a plethora of novel antimicrobial agents. reactgroup.org Among these were the nucleoside antibiotics, a class of compounds that structurally mimic the building blocks of nucleic acids. nih.gov It was within this vibrant scientific landscape that 6-Amino-9-D-psicofuranosylpurine, an antibiotic also referred to as Psicofuranine (B1678265), was first isolated and characterized. acs.org

Initial studies in the late 1950s identified Psicofuranine as a product of the fermentation of Streptomyces hygroscopicus var. decoyicus. acs.orgnih.gov Its discovery was a significant event, adding to the growing arsenal (B13267) of antibiotics and providing a new molecular scaffold for scientific investigation. Early research focused on its biological activities, revealing its capacity to inhibit the growth of various bacteria. nih.govnih.gov This antibacterial action was a key characteristic that spurred further investigation into its mechanism of action. nih.gov The initial characterization also involved determining its chemical structure, a crucial step that laid the groundwork for understanding its function at a molecular level.

Significance as a Purine (B94841) Nucleoside Analog in Biochemical Research

The true scientific value of this compound lies in its identity as a purine nucleoside analog. medchemexpress.com This structural similarity to natural purine nucleosides, such as adenosine (B11128), allows it to interact with enzymes involved in nucleic acid metabolism, making it a powerful tool for biochemical research. nih.govmedchemexpress.com Its primary significance stems from its role as a specific inhibitor of xanthosine (B1684192) 5'-phosphate (XMP) aminase, an enzyme crucial for the synthesis of guanine (B1146940) nucleotides. glpbio.com

This inhibitory action has been a cornerstone of its use in research. By blocking XMP aminase, Psicofuranine effectively creates a state of guanine deficiency in bacterial cells, thereby halting their growth. glpbio.com This specific mechanism of action allows researchers to probe the intricacies of nucleotide metabolism and its importance for cellular viability.

Furthermore, the study of Psicofuranine has contributed to a broader understanding of how nucleoside analogs can be designed and utilized as selective inhibitors of key enzymes. researchgate.net Its ability to target a specific step in a metabolic pathway has made it an invaluable molecule for dissecting complex biochemical processes. nih.govglpbio.com The insights gained from research on this compound continue to inform the development of other nucleoside analogs with potential therapeutic applications.

FeatureDescription
Common Name Psicofuranine
Chemical Name This compound
CAS Number 1874-54-0
Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Source Streptomyces hygroscopicus var. decoyicus
Primary Mechanism of Action Inhibitor of Xanthosine 5'-phosphate (XMP) aminase

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c12-9-6-10(14-3-13-9)16(4-15-6)11(2-18)8(20)7(19)5(1-17)21-11/h3-5,7-8,17-20H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZYRKVSCLSXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3(C(C(C(O3)CO)O)O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871853
Record name 2-(6-Amino-9H-purin-9-yl)-2,5-bis(hydroxymethyl)tetrahydro-3,4-furandiol
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Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7558-29-4, 1874-54-0, 6936-84-1
Record name 9H-Purin-6-amine, 9-hexulofuranosyl-
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Record name Psicofuranine
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Record name 2-(6-Amino-9H-purin-9-yl)-2,5-bis(hydroxymethyl)tetrahydro-3,4-furandiol
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Record name 9H-Purin-6-amine, 9-hexulofuranosyl
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Synthetic Methodologies and Derivative Development of 6 Amino 9 D Psicofuranosylpurine

Total Synthesis Approaches for 6-Amino-9-D-psicofuranosylpurine

The total synthesis of psicofuranine (B1678265) is a complex undertaking that requires the stereoselective construction of the unique ketofuranose sugar (D-psicofuranose) and its subsequent linkage to the adenine (B156593) base. While the initial discovery was from fermentation of Streptomyces hygroscopicus, subsequent chemical syntheses have been developed to provide access to this molecule and its stereoisomers. nih.govacs.org

A common strategy involves the preparation of a suitably protected psicofuranosyl donor from a more readily available sugar, such as D-fructose or D-glucose. This multi-step process typically includes:

Protection: Orthogonal protecting groups are installed on the hydroxyl functions of the starting sugar to control reactivity and stereochemistry in subsequent steps.

Chain Extension: The carbon chain is extended to create the hydroxymethyl group at the anomeric carbon, a key feature of psicofuranose (B8254897).

Stereochemical Inversion: Key stereocenters are inverted as needed to achieve the D-psico configuration.

Activation: The anomeric carbon is activated for the crucial glycosylation step, often by converting it to a glycosyl halide or a similar leaving group.

The final key step is the condensation of the activated psicofuranosyl donor with a protected adenine derivative, such as N6-benzoyladenine. This reaction must be carefully controlled to ensure the formation of the desired β-anomer and the correct N9-regioselectivity on the purine (B94841) ring. Deprotection of the resulting nucleoside yields this compound.

Synthesis of Analogs and Stereoisomers of Psicofuranine

The development of analogs and stereoisomers of psicofuranine is driven by the need to explore structure-activity relationships. This involves modifications at the purine base, the sugar moiety, or the nature of the glycosidic linkage.

A major class of related compounds involves the synthesis of analogs where the psicofuranose sugar is replaced by the more common β-D-ribofuranose, and the 6-amino group of the purine is modified. These N6-substituted adenosine (B11128) analogs are synthesized to probe interactions with biological targets. nih.gov

A prevalent synthetic route starts with a commercially available 6-chloropurine (B14466) ribonucleoside. The chloro group at the C6 position is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr). researchgate.net This allows for the introduction of a wide variety of substituents by reacting the starting material with different primary or secondary amines. Microwave-assisted synthesis is often employed to accelerate these reactions. nih.gov

More advanced methods have also been developed, such as photoredox/nickel dual catalysis, which enables the sp²–sp³ cross-electrophile coupling of unprotected 6-chloropurine nucleosides with a broad range of primary and secondary alkyl bromides. nih.gov This late-stage functionalization strategy allows for rapid diversification.

Table 1: Synthetic Methods for 6-Substituted Purine Ribonucleosides

Starting Material Method Reagents Substituent Type
6-Chloropurine ribonucleoside Nucleophilic Aromatic Substitution (SNAr) Various amines (e.g., piperazines, anilines) Amino groups
6-Chloropurine ribonucleoside Photoredox/Nickel Dual Catalysis Alkyl bromides, photocatalyst, Ni catalyst Alkyl groups
6-Chloropurine Sulfonylation followed by substitution Arylsulfonyl chlorides, then morpholine Morpholino and amino groups on N9-sulfonylated purines nih.gov

Psicofuranine Derivatives

Derivatives of psicofuranine itself involve chemical modification of the parent structure. Research in this area includes the synthesis of protected derivatives to facilitate further chemical transformations or to act as prodrugs. osti.gov

One example is the synthesis of C4'-branched-chain sugar nucleosides, which are isomers of psicofuranine. nih.gov A notable synthesis starts from a protected hex-3-enofuranose and proceeds through several key steps:

Photoamidation: Introduces a carbamoyl (B1232498) group at the C4' position.

Reduction and Oxidation: The sugar is converted to a 4-C-(hydroxymethyl)-pentofuranose derivative.

Condensation: The modified sugar is condensed with N6-benzoyl-N6,9-bis-(trimethylsilyl)adenine to yield a mixture of protected anomeric nucleosides.

Deprotection: Removal of protecting groups affords the final C4'-branched nucleoside, 9-[4-C-(hydroxymethyl)-β-D-erythro-pentofuranosyl]adenine. nih.gov

Another class of derivatives is purine nucleoside esters, which can be synthesized by regioselective acylation. Lipases, such as Lipase TL IM from Thermomyces lanuginosus, have been used in continuous flow reactors to catalyze the synthesis of 5'-O-esters of purine nucleosides under mild conditions. nih.gov

Non-glycosidic analogs are compounds where the furanose oxygen of the sugar ring is replaced, typically by a methylene (B1212753) (CH₂) group, to form a carbocyclic ring. nih.gov These carbocyclic nucleosides are of significant interest because the absence of the glycosidic bond renders them resistant to cleavage by nucleoside phosphorylases, increasing their metabolic stability. nih.govrsc.org

The synthesis of these analogs requires the construction of a functionalized carbocycle that mimics the stereochemistry of the ribofuranose ring. For instance, 5'-norcarbocyclic nucleoside analogs, which lack the 5'-CH₂ group, have been synthesized. frontiersin.org A key reaction is the Trost palladium-catalyzed allylic alkylation, where a heterocyclic base is coupled with a carbocyclic precursor like 6-oxybicyclo[3.1.0]hex-2-ene. frontiersin.org This approach has been used to create fleximer analogs of purines, which are then evaluated as potential enzyme inhibitors.

Chemoenzymatic Synthesis Strategies for Nucleoside Analogs

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to produce nucleoside analogs efficiently. tandfonline.comnih.gov This approach is particularly valuable for overcoming challenges in stereocontrol and the need for extensive protection-deprotection steps common in purely chemical routes. chemrxiv.org

A cornerstone of this strategy is the use of nucleoside phosphorylases (NPs), especially purine nucleoside phosphorylase (PNP). mdpi.com These enzymes catalyze the reversible phosphorolysis of a nucleoside into its corresponding base and (deoxy)ribose-1-phosphate. nih.gov By manipulating the reaction equilibrium, PNPs can be used in "one-pot" transglycosylation reactions, where the sugar moiety from an inexpensive donor nucleoside (like uridine (B1682114) or thymidine) is transferred to a desired purine base. mdpi.com

The general chemoenzymatic process involves:

Chemical Synthesis: Preparation of a modified or unnatural purine base.

Enzymatic Glycosylation: Transfer of a sugar moiety from a donor substrate to the synthetic base using one or more nucleoside phosphorylases.

Table 2: Key Enzymes in Chemoenzymatic Synthesis of Nucleoside Analogs

Enzyme Abbreviation EC Number Role in Synthesis
Purine Nucleoside Phosphorylase PNP 2.4.2.1 Catalyzes the reversible transfer of a (deoxy)ribose-1-phosphate moiety to a purine base. mdpi.comnih.gov
Uridine Phosphorylase UP 2.4.2.3 Generates ribose-1-phosphate (B8699412) from uridine. Used in coupled reactions with PNP. nih.gov
Thymidine Phosphorylase TP 2.4.2.4 Generates 2'-deoxyribose-1-phosphate from thymidine. Used in coupled reactions. nih.gov
Lipase - - Catalyzes regioselective acylation to form nucleoside esters. nih.gov

Molecular and Cellular Mechanisms of Action of 6 Amino 9 D Psicofuranosylpurine

Enzyme Inhibition Studies

Psicofuranine (B1678265), also known as 6-Amino-9-D-psicofuranosylpurine, exerts its biological effects primarily through the inhibition of key enzymes involved in nucleotide biosynthesis. This inhibitory action disrupts the production of essential precursors for DNA and RNA synthesis, ultimately leading to its observed antimicrobial and potential antitumor activities.

Inhibition of Xanthosine-5′-Phosphate Aminase by Psicofuranine

The primary molecular target of psicofuranine is Xanthosine-5'-phosphate (XMP) aminase, an essential enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov This enzyme catalyzes the conversion of XMP to Guanosine-5'-phosphate (GMP), a critical step in the purine (B94841) metabolic pathway. ebi.ac.uk Psicofuranine acts as a non-competitive inhibitor of XMP aminase. nih.gov This means it does not bind to the active site of the enzyme where the substrate (XMP) would normally bind. Instead, it is thought to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency.

The inhibition of XMP aminase by psicofuranine is a classic example of feedback inhibition, where the end-product of a metabolic pathway (or its analog) regulates an earlier step in the same pathway. youtube.com This disruption in GMP synthesis leads to a deficiency in guanine nucleotides, which are vital for various cellular processes, including RNA and DNA synthesis, signal transduction, and energy metabolism.

Effects on Enzymes Essential for Deoxyribonucleic Acid Synthesis

While the primary target of psicofuranine is XMP aminase, its impact on purine metabolism has downstream consequences for DNA synthesis. The depletion of the guanine nucleotide pool, resulting from the inhibition of XMP aminase, indirectly affects the availability of deoxyguanosine triphosphate (dGTP), one of the four essential building blocks for DNA replication.

Inhibitors of DNA synthesis can lead to the accumulation of DNA strand breaks. nih.gov While psicofuranine's direct interaction with DNA polymerase has not been extensively detailed in the provided context, its ability to limit the supply of necessary precursors for DNA replication suggests an indirect mechanism for impairing this fundamental cellular process.

Modulation of Purine Biosynthesis and Metabolism

The inhibitory action of psicofuranine on XMP aminase has a significant modulatory effect on the entire purine biosynthesis pathway. wikipedia.orgmdpi.com The blockage of the conversion of XMP to GMP leads to an accumulation of XMP and a depletion of GMP and its downstream products.

This disruption can be reversed by the addition of guanine or related compounds, which can be salvaged by the cell to replenish the guanine nucleotide pool, thereby bypassing the enzymatic block. asm.org Conversely, the antimicrobial effects of psicofuranine can be antagonized by the presence of adenine (B156593) and its related nucleosides, though to a lesser extent than guanine compounds. asm.org This suggests a complex interplay within the purine metabolic network in response to the enzymatic inhibition by psicofuranine.

CompoundReversing Activity on Psicofuranine Inhibition
Guanine and related compoundsHighly effective
Adenine and related compoundsMarkedly antagonize inhibition
HypoxanthineNo reversing activity
Inosine and Inosinemonophosphate-5'Markedly antagonize inhibition
Xanthosine (B1684192) and Xanthosine monophosphateReverses inhibition
Pyrimidine-base nucleosides (Thymidine, Cytosine)Practically inactive
Uridine (B1682114)Approximately 5% of adenosine's reversing activity

This table summarizes the observed reversal of psicofuranine's antimicrobial action by various compounds, as detailed in the research. asm.org

Cellular Uptake and Intracellular Fate in Research Models

The efficacy of psicofuranine is dependent on its ability to enter the target cell. While specific studies on the cellular uptake mechanism of psicofuranine were not detailed in the provided results, research on other purine derivatives suggests that uptake may not occur through the conventional nucleoside transport system. nih.gov Instead, it might involve a slower, temperature-dependent process akin to endocytosis. nih.gov

Once inside the cell, psicofuranine's primary fate is to interact with and inhibit XMP aminase. The intracellular concentration of psicofuranine and its inhibitory effect can be influenced by the presence of other purine nucleosides, which can compete for uptake or reverse the metabolic block. asm.org

Induction of Apoptosis in Preclinical Cellular Models

Recent evidence suggests that beyond its metabolic inhibitory effects, psicofuranine can induce apoptosis, or programmed cell death, in preclinical cellular models. nih.gov This programmed cell death is a crucial mechanism for removing damaged or unwanted cells and is a key target for many anticancer therapies.

Role of Mitochondrial Pathway in Apoptosis

The induction of apoptosis by psicofuranine appears to be mediated through the mitochondrial pathway, also known as the intrinsic pathway of apoptosis. nih.govnih.gov This pathway is triggered by various cellular stresses, including metabolic distress caused by the inhibition of essential biosynthetic pathways. nih.gov

Gene Expression Modulation in Apoptotic Pathways

The primary molecular target of this compound is the enzyme GMP synthetase (also known as xanthosine-5'-phosphate aminase). This enzyme plays a pivotal role in the de novo synthesis of purine nucleotides by catalyzing the conversion of xanthosine monophosphate (XMP) to guanosine (B1672433) monophosphate (GMP). By inhibiting GMP synthetase, Psicofuranine effectively depletes the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid precursor availability is a key factor in its anti-proliferative effects.

While the direct inhibition of GMP synthetase is well-established, the specific downstream effects on the expression of key apoptotic proteins such as Cytochrome c, Caspase 3, Akt, and Carbonic Anhydrase IX (CA IX) are not extensively detailed in current research. Inhibition of other enzymes within the purine synthesis pathway has been shown to trigger apoptosis through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases. However, direct evidence linking Psicofuranine-mediated GMP synthetase inhibition to specific changes in the expression levels of Cytochrome c, Caspase 3, Akt, or CA IX remains limited.

Interestingly, some studies on GMP synthetase have presented complex and sometimes contrasting roles in apoptosis. For instance, in prostate cancer cells, the knockdown of GMP synthetase was found to inhibit cell growth without inducing significant apoptosis. Conversely, in cervical cancer, upregulation of GMP synthetase has been suggested to inhibit apoptosis through the Stat3/P53 pathway, implying that its inhibition might promote apoptosis. These findings highlight the context-dependent nature of GMP synthetase's role in cell survival and death.

Interaction with Cellular Signaling Pathways

The interaction of this compound with cellular signaling pathways is intrinsically linked to its primary mechanism of GMP synthetase inhibition. The depletion of guanine nucleotides can have far-reaching consequences on various signaling cascades that are dependent on GTP-binding proteins (G-proteins) and other guanine nucleotide-dependent processes.

Key signaling pathways that could be indirectly affected by the action of Psicofuranine include:

Ras/MAPK Pathway: Ras proteins are a family of small GTPases that are central to signal transduction pathways controlling cell proliferation, differentiation, and survival. Their activity is dependent on the binding of GTP. A reduction in the cellular GTP pool due to GMP synthetase inhibition could potentially dampen Ras signaling and its downstream effects.

p53 Signaling Pathway: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis, often activated in response to cellular stress, including nucleotide depletion. Some research suggests a link between GMP synthetase and p53, where GMP synthetase may mediate p53 stabilization under conditions of nucleotide deprivation.

Preclinical and in Vitro Biological Activities of 6 Amino 9 D Psicofuranosylpurine

Antibiotic Activity in Microbial Models

Psicofuranine (B1678265) has been identified as an antibiotic with activity against various microorganisms. Its efficacy and mechanism have been elucidated through several cellular and biochemical studies.

Psicofuranine exhibits notable antibacterial activity, particularly against enteric bacteria. Research has shown its inhibitory effects on various bacterial species in laboratory settings. The antimicrobial action is linked to its ability to disrupt essential metabolic pathways within the bacterial cell. Studies have focused on its effects against strains like Staphylococcus aureus to understand its spectrum of activity.

The primary mechanism of psicofuranine's antimicrobial action is the inhibition of the enzyme xanthosine (B1684192) monophosphate (XMP) aminase semanticscholar.org. This enzyme is critical for the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. By inhibiting XMP aminase, psicofuranine effectively creates a state of guanine deficiency within the bacteria, thereby halting their growth and replication semanticscholar.org.

The inhibitory action of psicofuranine on XMP aminase has an IC50 value of 67 μM semanticscholar.org. Further studies have revealed that this inhibition is non-competitive with respect to substrates like xanthosine 5'-phosphate and ATP. Instead, psicofuranine is believed to inhibit the formation of an adenyl-XMP intermediate, a crucial step in the amination process.

Table 1: Reversal of Psicofuranine's Antimicrobial Action by Purine (B94841) Compounds This table summarizes the efficacy of various purine-related compounds in reversing the antimicrobial inhibition of psicofuranine on Staphylococcus aureus, as detailed in research studies.

Reversing Compound Relative Efficacy
Guanine-Related
Guanosine (B1672433) High
Guanylic Acid High
Guanine High
Adenine-Related
Adenosine (B11128) Low
Adenylic Acid Low
Adenine (B156593) Low
Hypoxanthine-Related
Inosine Low
Inosinic Acid Low
Xanthine-Related
Xanthosine Moderate
Xanthosine Monophosphate Moderate

Antiviral Activity in Cell-Based Assays and Animal Models

Beyond its antibacterial properties, 6-Amino-9-D-psicofuranosylpurine and its derivatives have been evaluated for antiviral activity in various preclinical models.

This compound has been shown to possess potential chemotherapeutic activity, which includes antiviral effects. It has demonstrated the ability to inhibit the replication of the hepatitis B virus in animal models mdpi.com. The proposed mechanism involves the suppression of genes that encode proteins necessary for viral proliferation mdpi.com. As a nucleoside analog, it is thought to interfere with the synthesis of viral nucleic acids, a common mechanism for antiviral drugs that target viral polymerases or other enzymes involved in replication nih.gov. The structural similarity to natural nucleosides allows it to be incorporated into growing nucleic acid chains or to bind to the active sites of viral enzymes, thereby inhibiting their function.

Studies on related 6-substituted 9-β-D-ribofuranosylpurine derivatives have shown a broad range of antiviral activities against various DNA and RNA viruses, including herpes simplex virus, cytomegalovirus, vaccinia virus, and rhinoviruses nih.govconsensus.app. The specific antiviral spectrum and potency are highly dependent on the nature of the substitution at the 6-position of the purine ring nih.gov.

The simian varicella virus (SVV) infection in monkeys serves as a crucial preclinical model for studying human varicella-zoster virus (VZV) infection, the causative agent of chickenpox and shingles. The similarities in pathogenesis and clinical symptoms make this model highly valuable for the evaluation of potential antiviral agents.

While direct studies on the efficacy of this compound in SVV-infected monkeys have not been reported in the reviewed literature, research on closely related compounds highlights the potential of this chemical class. For instance, the derivative 6-Dimethylamino-9-(beta-D-arabinofuranosyl)-9H-purine (ara-DMAP) effectively prevented the development of rash and significantly reduced viremia in SVV-infected monkeys. This demonstrates that 6-amino-purine nucleoside analogs can be effective against this class of herpesviruses in a primate model, suggesting that psicofuranine could warrant investigation in this system.

Anticancer Activity in In Vitro Cell Line Models

Psicofuranine and its analogs have demonstrated significant potential as anticancer agents in various in vitro studies. This activity is attributed to its ability to interfere with nucleic acid synthesis and other cellular processes vital for the growth of cancer cells.

The antitumor properties of psicofuranine are linked to its role as an inhibitor of XMP aminase, which, as in bacteria, leads to a depletion of the guanine nucleotide pool essential for DNA and RNA synthesis in rapidly proliferating cancer cells semanticscholar.org. Furthermore, it has been suggested that the compound can suppress the expression of genes involved in cell proliferation and differentiation mdpi.com.

Research on novel synthetic 6-substituted amino-9-(β-D-ribofuranosyl)purine analogs has shown potent cytotoxic activity against a range of human epithelial cancer cell lines. These studies provide a framework for understanding the potential of this class of compounds.

Table 2: In Vitro Cytotoxic Activity of a Representative 6-Substituted Purine Analog (Compound 27) Against Human Cancer Cell Lines This table presents the IC50 values for a potent analog, N6-(4-trifluoromethylphenyl)piperazine-adenosine, demonstrating the anticancer potential of 6-substituted purine nucleosides in various cancer cell lines. Data derived from studies on related compounds.

Cell Line Cancer Type IC50 (μM)
Huh7 Hepatocellular Carcinoma 1
HCT116 Colon Carcinoma 4
MCF7 Breast Adenocarcinoma 2
Mahlavu Hepatocellular Carcinoma 3
FOCUS Hepatocellular Carcinoma 1

These findings indicate that 6-amino-purine derivatives can exhibit potent, low-micromolar activity against various solid tumors in vitro. The mechanism often involves the induction of apoptosis, or programmed cell death, a desirable trait for anticancer agents.

Cytotoxic Activity in Human Epithelial Cancer Cell Lines (e.g., Huh7, HCT116, MCF7)

Direct studies on the cytotoxic activity of this compound against the human epithelial cancer cell lines Huh7 (liver), HCT116 (colon), and MCF7 (breast) are not extensively detailed in available literature. However, significant research has been conducted on novel derivatives of the closely related 6-substituted amino-9-(β-d-ribofuranosyl)purine.

In one study, new nucleoside derivatives with nitrogen substitutions at the C-6 position were synthesized and evaluated for their in vitro anticancer bioactivity against these specific cell lines using the NCI-sulforhodamine B assay. lsuhsc.edu Among the synthesized compounds, an N6-(4-trifluoromethylphenyl)piperazine analog demonstrated promising and potent cytotoxic activity. lsuhsc.edu This derivative was found to be more cytotoxic than the standard chemotherapeutic agents 5-Fluorouracil (B62378) and Fludarabine against all three cell lines: Huh7, HCT116, and MCF7. lsuhsc.edu

The most potent of these novel nucleosides were further tested against a panel of hepatocellular carcinoma cell lines. The N6-(4-trifluoromethylphenyl)piperazine analog again showed the highest cytotoxic activity against Huh7, Mahlavu, and FOCUS cells. lsuhsc.edu Analysis of the physicochemical properties of these molecules suggested they are likely to be orally bioavailable, indicating their potential as future drug candidates. lsuhsc.edu

Table 1: Cytotoxic Activity (IC₅₀ in µM) of a Lead Derivative Compared to Standard Drugs

Compound Huh7 (Liver Cancer) HCT116 (Colon Cancer) MCF7 (Breast Cancer)
N6-(4-trifluoromethylphenyl)piperazine analog 1 1-4 1-4
5-Fluorouracil (5-FU) > IC₅₀ of analog > IC₅₀ of analog > IC₅₀ of analog

| Fludarabine | > IC₅₀ of analog | > IC₅₀ of analog | > IC₅₀ of analog |

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of a substance needed to inhibit a biological process by half. A lower IC₅₀ value signifies greater potency.

Antitumor Activity in Leukemia Cell Lines (e.g., K562)

The antitumor effects of this compound derivatives have been investigated in leukemia cell lines. A study focused on the mechanism of action of (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) on the human chronic myeloid leukemia cell line, K562. The findings showed that 6-Amino-SPD induces apoptosis, or programmed cell death, in these cancer cells. frontiersin.org

Treatment with 6-Amino-SPD led to a statistically significant increase in both early and late-stage apoptosis in K562 cells. frontiersin.org The mechanism appears to involve the intrinsic mitochondrial pathway, as evidenced by the increased expression of caspase 3 and cytochrome c genes. frontiersin.org These findings are consistent with previous research on similar compounds, which showed that 6-morpholino/amino purines with a trans-β-styrenesulfonyl group at the N9 position of the purine ring exhibited the highest antiproliferative activity against lymphoma and leukemia cells. frontiersin.org This earlier work also demonstrated an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis. frontiersin.org

Interestingly, while both 6-Amino-SPD and a related derivative, 6-Morpholino-SPD, induced apoptosis, they had differing effects on the expression of certain microRNAs, suggesting complex regulatory mechanisms that may be independent of the p53 tumor suppressor protein, which is mutated in K562 cells. frontiersin.org

Screening of Novel Derivatives for Anticancer Bioactivity

The screening of novel derivatives of 6-aminopurine nucleosides is a key strategy in the search for more effective and selective anticancer agents. As detailed in the preceding sections, research has led to the synthesis and evaluation of various analogs.

One line of investigation involved creating new nucleoside derivatives with nitrogen substitutions at the C-6 position. lsuhsc.edu These compounds were initially screened for their in vitro anticancer bioactivity against a panel of human epithelial cancer cells, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer lines. lsuhsc.edu This screening identified an N6-(4-trifluoromethylphenyl)piperazine analog as a particularly potent cytotoxic agent, with IC₅₀ values in the low micromolar range (1-4 µM), surpassing the activity of standard drugs like 5-FU and fludarabine in these cell lines. lsuhsc.edu

Another area of development has been the synthesis of 6-amino-9-sulfonylpurine derivatives. Screening of these compounds revealed that those with a trans-β-styrenesulfonyl group attached to the N9 position of the purine were the most effective antiproliferative agents against lymphoma and leukemia cells. frontiersin.org The mechanism of action for these derivatives was identified as the induction of apoptosis. frontiersin.org Further investigation into the lead compound, (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD), confirmed its ability to induce apoptosis in K562 leukemia cells through the mitochondrial pathway. frontiersin.org

Table 2: Summary of Screened Derivative Classes and Their Bioactivity

Derivative Class Target Cell Lines Observed Bioactivity Lead Compound Example
6-Substituted amino-9-(β-d-ribofuranosyl)purines Epithelial Cancers (Huh7, HCT116, MCF7) High cytotoxic activity N6-(4-trifluoromethylphenyl)piperazine analog

| 6-Amino-9-sulfonylpurines | Leukemia and Lymphoma | Potent antiproliferative activity, apoptosis induction | (E)-6-amino-9-(styrylsulfonyl)-9H-purine (6-Amino-SPD) |

Immunosuppressant Properties in Research Models

While direct experimental data on the immunosuppressant properties of this compound is limited, its classification as an adenosine analog provides a basis for potential immunomodulatory effects. Adenosine is a physiological metabolite known to have potent immunosuppressive functions, particularly within the tumor microenvironment. frontiersin.orgembopress.orgnih.govnih.gov It exerts its effects by binding to specific adenosine receptors on the surface of immune cells, which can inhibit the proliferation and function of effector immune cells like T cells and natural killer (NK) cells. nih.govnih.gov

Purine nucleoside analogs as a class are recognized for their cytotoxic activity against lymphoid cells and are used as both antineoplastic and immunosuppressive agents. nih.gov These compounds can lead to prolonged depletion of lymphocytes, particularly the CD4+ subset of T-cells. nih.gov Given that this compound is an adenosine analog, it is plausible that it could interact with adenosine signaling pathways. Some adenosine analogs have been shown to possess immunomodulatory properties distinct from their direct antiviral or anticancer effects. embopress.org For instance, certain analogs can act as antagonists of the Adenosine A2A Receptor (A2AR), thereby blocking the immunosuppressive signals of adenosine and boosting T-cell responses. embopress.org

Therefore, while not definitively proven in research models for this specific compound, the potential for this compound or its derivatives to possess immunosuppressant or, conversely, immunostimulatory properties via modulation of the adenosine system warrants further investigation.

Structure Activity Relationship Sar and Molecular Design of 6 Amino 9 D Psicofuranosylpurine Analogs

Impact of Structural Modifications on Biological Potency

Modifications to the purine (B94841) ring of 6-amino-9-D-psicofuranosylpurine analogs have a profound impact on their biological potency. Research into related 6-substituted purine nucleosides has provided valuable insights into these relationships.

Substitutions at the C-6 position of the purine ring are a key area of investigation. Studies on 9-(β-D-ribofuranosyl)purine analogs have shown that introducing various amino groups at the C-6 position can significantly influence their anticancer properties. For instance, the introduction of an N6-(4-trifluoromethylphenyl)piperazine group resulted in a compound with promising cytotoxic activity against several human epithelial cancer cell lines, including liver, colon, and breast cancer cells. nih.gov This particular analog demonstrated higher cytotoxicity than the established chemotherapeutic agent 5-fluorouracil (B62378) in these cell lines. nih.gov Further screening of a series of these C-6 substituted analogs in hepatocellular carcinoma cell lines identified several potent compounds. nih.govresearchgate.net

The nature of the substituent at the N9 position also plays a critical role. The synthesis of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives has revealed that the attachment of a trans-β-styrenesulfonyl group at the N9 position of both 6-morpholinopurine and 6-aminopurine leads to compounds with significant antiproliferative activity against human carcinoma, lymphoma, and leukemia cells. nih.govmdpi.com These specific derivatives were found to be the most effective among the tested compounds, inducing apoptosis in leukemia cells. nih.govmdpi.com

The substitution pattern on the purine ring can also influence the mechanism of action. For example, in leukemic cells, (E)-6-amino-9-(styrylsulfonyl)-9H-purine was observed to increase the expression of genes involved in the intrinsic mitochondrial pathway of apoptosis, such as caspase 3 and cytochrome c. mdpi.com Conversely, the 6-morpholino counterpart led to a reduction in the expression of these same genes, suggesting a different or more complex mechanism of action. mdpi.com

The interplay between different substitutions is also crucial. Dihalogenated purine nucleoside analogs, for example, have been synthesized and evaluated for their cytotoxic potential. mdpi.com Interestingly, their inhibitory effect on leukemic cell lines was found to be substantially lower than that of the monohalogenated analog, cladribine, which is known for its high antiproliferative activity. mdpi.com This highlights that simply adding functional groups does not guarantee enhanced activity and that a nuanced understanding of the combined electronic and steric effects is necessary.

The following table summarizes the impact of selected structural modifications on the biological potency of purine nucleoside analogs:

Compound/Analog Class Structural Modification Biological Effect Cell Lines
N6-substituted 9-(β-D-ribofuranosyl)purinesN6-(4-trifluoromethylphenyl)piperazine substitutionIncreased cytotoxicityHuh7 (liver), HCT116 (colon), MCF7 (breast)
9-Sulfonylpurine derivativesN9-trans-β-styrenesulfonyl substitution on 6-aminopurineHigh antiproliferative activity, induction of apoptosisHuman carcinoma, lymphoma, and leukemia cells
9-Sulfonylpurine derivativesN9-trans-β-styrenesulfonyl substitution on 6-morpholinopurineHigh antiproliferative activity, induction of apoptosisHuman carcinoma, lymphoma, and leukemia cells
Dihalogenated purine nucleoside analogsDihalogenation of the purine ringLower antiproliferative activity compared to monohalogenated analogsHL-60 (leukemia)

Rational Design Principles for Novel Purine Nucleoside Analogs

The development of novel purine nucleoside analogs with improved therapeutic profiles relies on rational design principles. acs.org A key strategy involves designing analogs that act as substrates or inhibitors of specific enzymes involved in nucleoside metabolism, such as purine nucleoside phosphorylase (PNP). nih.govacs.org PNP is a target for the development of immunosuppressive and anticancer agents. acs.org

One successful approach in rational design is the use of a convergent synthesis strategy, which allows for the creation of a diverse library of potential inhibitors. acs.org For instance, the Ullmann coupling reaction has been employed to combine different purine and phenyl moieties, expanding the structural diversity of potential PNP inhibitors. acs.org This method enables the systematic exploration of the chemical space around the parent compound.

Another important principle is the consideration of the three-dimensional structure of the target enzyme. By understanding the active site of an enzyme like PNP, it is possible to design inhibitors that bind with high affinity and specificity. acs.org This often involves creating transition-state analogs, which mimic the structure of the substrate as it is being converted to product by the enzyme. acs.org

The design of purine nucleoside analogs can also be guided by the desired biological outcome. For example, novel purine nucleoside analogs have been designed to form stable triplex DNA structures, which have potential applications in gene targeting and antigene therapy. rsc.org This involves creating modified nucleosides that can specifically recognize and bind to double-stranded DNA. rsc.org

Enzymatic synthesis is emerging as a sustainable and efficient alternative to traditional chemical synthesis for producing nucleoside analogs. mdpi.com Biocatalytic methods, using enzymes like nucleoside phosphorylases, can offer high selectivity and reduce the need for hazardous chemicals and protection-deprotection steps. mdpi.com

Computational Approaches in Nucleoside Analog Design (e.g., In Silico Screening, Docking Studies)

Computational methods are indispensable tools in the modern design of nucleoside analogs. These approaches can predict the properties of molecules before they are synthesized, saving time and resources.

In Silico Screening:

Virtual or in silico screening is a powerful technique for identifying promising lead compounds from large databases. nih.gov This process can involve filtering compounds based on specific physicochemical properties or predicted biological activities. nih.gov For instance, the ZINC database, which contains millions of commercially available compounds, can be screened to find natural products or other molecules with the potential to interact with a specific biological target. nih.gov

Docking Studies:

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of nucleoside analog design, docking studies are used to predict how a designed molecule will bind to the active site of a target enzyme, such as a kinase or polymerase. This information can help to rationalize the observed biological activity of a series of analogs and guide the design of new compounds with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR):

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their three-dimensional properties, such as steric and electronic fields. researchgate.net For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties have a greater influence on their cytotoxicity than electronic properties. researchgate.net Such models can be used to predict the activity of newly designed analogs.

Density Functional Theory (DFT) Calculations:

DFT calculations are used to investigate the electronic structure and stability of molecules. nih.gov In the design of 6-morpholino- and 6-amino-9-sulfonylpurine derivatives, DFT calculations were used to study the tautomeric preferences of the initial purine starting materials. nih.gov The calculations revealed that electron-donating substituents at the C-6 position favor the desired N9 tautomer, which is crucial for the regioselective synthesis of the target compounds. nih.gov These calculations also help to assess the stability of the final products. nih.gov

ADMET Analysis:

Computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com For (E)-6-morpholino-9-(styrylsulfonyl)-9H-purine and (E)-6-amino-9-(styrylsulfonyl)-9H-purine, ADMET analysis predicted satisfactory absorption and distribution properties, suggesting they have the potential to be developed into oral medications. mdpi.com

Analytical and Spectroscopic Characterization in Research of 6 Amino 9 D Psicofuranosylpurine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 6-Amino-9-D-psicofuranosylpurine in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

For analysis, samples are typically dissolved in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), which can accommodate the polar nature of nucleosides. routledge.com Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). arkat-usa.org

¹H NMR Spectroscopy: The proton NMR spectrum provides key information. The purine (B94841) base exhibits characteristic signals for the H-2 and H-8 protons. The D-psicofuranosyl ring presents a more complex set of signals due to its unique structure, including the hydroxymethyl group at the anomeric C-1' position. The chemical shifts of protons are significantly influenced by electronegative substituents like hydroxyl and amino groups. nih.gov

Below is a table of typical chemical shift ranges for the core structure of this compound, based on data from related nucleoside compounds.

Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for this compound Moieties.
Atom PositionTypical δ (ppm)MultiplicityNotes
H-2~8.0-8.2sPurine ring proton
H-8~8.2-8.4sPurine ring proton
6-NH₂~7.0-7.5br sAmino group protons, often broad
H-3'~4.0-4.5mPsicofuranosyl ring proton
H-4'~4.0-4.5mPsicofuranosyl ring proton
H-5'~3.8-4.2mPsicofuranosyl ring proton
H-6'a, H-6'b~3.5-3.8mDiastereotopic protons of the primary alcohol
1'-CH₂OH~3.9-4.3mHydroxymethyl group at anomeric carbon
C-2~152-154CHPurine ring carbon
C-4~148-150CPurine ring carbon
C-5~118-120CPurine ring carbon
C-6~156-158CPurine ring carbon
C-8~140-142CHPurine ring carbon
C-1'~90-95CAnomeric carbon of the sugar
C-2'~75-80C-OHTertiary alcohol carbon
C-3'~70-75CH-OHSugar ring carbon
C-4'~80-85CH-OHSugar ring carbon
C-5'~70-75CHSugar ring carbon
C-6'~60-65CH₂-OHPrimary alcohol carbon

Mass Spectrometry for Characterization of Derivatives

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and its derivatives, and for providing structural information through fragmentation analysis. Various ionization techniques, including Electron Ionization (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI), have been applied to the study of nucleosides. tandfonline.comnih.gov

ESI-MS is particularly well-suited for polar, thermally labile molecules like psicofuranine (B1678265) and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures, such as in biosynthesis studies. routledge.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

A key fragmentation pathway for N-glycosidic nucleosides is the cleavage of the glycosidic bond between the purine base and the sugar moiety. acs.org This leads to two characteristic types of fragment ions: the protonated base [B+H]⁺ or [B+2H]⁺, and ions corresponding to the sugar portion. tandfonline.comacs.org The fragmentation of the psicofuranosyl ring itself can also provide diagnostic information.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which requires volatile samples, derivatives of psicofuranine are necessary. Trimethylsilylation is a common derivatization technique for nucleosides, where the acidic protons of hydroxyl and amino groups are replaced with trimethylsilyl (B98337) (TMS) groups, increasing volatility. nih.govnih.gov The fragmentation patterns of these TMS derivatives are well-documented and provide clear structural information. nih.govnih.gov

Table 2: Common Fragment Ions in the Mass Spectrometry of this compound.
Fragment IonDescriptionIonization Mode
[M+H]⁺Protonated molecular ion, confirms molecular weight.ESI, FAB, CI
[B+2H]⁺Protonated adenine (B156593) base (m/z 136). Results from glycosidic bond cleavage. tandfonline.comacs.orgESI, FAB, CI
[S]⁺ or [S-H₂O]⁺Ions derived from the psicofuranosyl sugar moiety after glycosidic cleavage and potential water loss.EI, ESI, FAB
[M - CH₂OH]⁺Loss of a hydroxymethyl group, often from the sugar.EI, ESI
[M - H₂O]⁺Loss of a water molecule from the molecular ion.EI, ESI

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are essential for the isolation, purification, and analytical assessment of this compound from fermentation broths or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for both the analysis and purification of polar compounds like psicofuranine. nih.gov Reversed-phase (RP) HPLC is frequently used, where a nonpolar stationary phase (like C18-silica) is paired with a polar mobile phase. A study on the biosynthesis of angustmycins utilized a C18 column with a mobile phase consisting of a gradient of methanol (B129727) and aqueous formic acid, with detection at 254 nm, the characteristic UV absorbance wavelength for the purine ring. nih.gov The purity of the final compound can be readily assessed by the presence of a single, sharp peak in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used to monitor reaction progress, identify compounds in a mixture by comparing their retention factor (Rf) values to a standard, and assess the purity of a sample. nih.gov For polar nucleosides, silica (B1680970) gel plates (e.g., silica gel 60 F₂₅₄) are used as the stationary phase. rsc.orgmdpi.com Various mobile phase systems can be employed to achieve separation, often consisting of a mixture of polar organic solvents and sometimes a basic or acidic modifier to improve peak shape. rsc.orgmdpi.com Spots are typically visualized under UV light (254 nm) due to the UV-active purine ring, or by staining with universal reagents like iodine vapor. nih.gov

Table 3: Exemplary Chromatographic Methods for this compound Analysis.
TechniqueStationary PhaseTypical Mobile PhaseDetectionApplication
HPLCReversed-Phase C18Gradient of Methanol and Water with Formic Acid. nih.govUV (254 nm)Purity analysis, purification, quantification.
TLCSilica Gel 60 F₂₅₄n-Butanol : Methanol : Ammonia. rsc.orgUV (254 nm)Reaction monitoring, purity assessment.
TLCSilica Gel 60 F₂₅₄Chloroform : Methanol : Acetic Acid. mdpi.comUV (254 nm), Iodine VaporSeparation from complex mixtures.
TLCSilica GelMethanol : Ethyl Acetate. researchgate.netUV light, NinhydrinBioautography, screening for active compounds.

Future Research Directions and Translational Potential in Preclinical Studies

Development of Psicofuranine (B1678265) Analogs as Lead Compounds for Therapeutic Development

The development of analogs of naturally occurring compounds is a cornerstone of medicinal chemistry, aiming to enhance efficacy, improve selectivity, and reduce toxicity. In the context of 6-Amino-9-D-psicofuranosylpurine, the synthesis and evaluation of analog structures are critical for its journey toward clinical application.

Researchers are actively exploring modifications at various positions of the purine (B94841) ring and the psicofuranosyl sugar moiety. The goal is to create derivatives that exhibit superior pharmacological profiles compared to the parent compound. Key areas of investigation include the synthesis of carbocyclic analogs, where the furanose oxygen is replaced by a methylene (B1212753) group, potentially increasing metabolic stability. Another approach involves the modification of the amino group on the purine ring to modulate binding affinity to target enzymes.

The table below summarizes the general strategies and objectives in the development of Psicofuranine analogs.

Modification Strategy Rationale Desired Outcome
Modification of the purine ringTo alter binding affinity and selectivity for target enzymes.Enhanced potency and reduced off-target effects.
Alteration of the sugar moietyTo improve metabolic stability and pharmacokinetic properties.Increased in vivo half-life and better bioavailability.
Introduction of novel functional groupsTo explore new binding interactions and potential mechanisms of action.Discovery of analogs with novel biological activities.

These synthetic endeavors are coupled with rigorous biological evaluation to identify lead compounds with the most promising therapeutic potential for further preclinical development.

Exploration of Combination Therapies in Preclinical Disease Models

The future of cancer therapy is increasingly seen in the context of combination treatments that target multiple pathways simultaneously, thereby overcoming resistance and enhancing therapeutic efficacy. nih.gov Preclinical studies are essential to identify synergistic interactions between this compound and other established anticancer agents.

The rationale for combining Psicofuranine with other drugs stems from its primary mechanism of action: the inhibition of GMP synthetase, which leads to the depletion of guanine (B1146940) nucleotides. This disruption of a fundamental cellular process can create vulnerabilities in cancer cells that can be exploited by other therapeutic agents. For instance, combining Psicofuranine with drugs that induce DNA damage could be particularly effective, as the depleted guanine nucleotide pool would hamper the cell's ability to repair its DNA.

Preclinical models, including various cancer cell lines and animal models, are crucial for evaluating the efficacy and potential toxicity of such combination regimens. nih.gov These studies aim to determine optimal dosing schedules and ratios to maximize synergy while minimizing adverse effects. The successful identification of effective combinations in these models will be a critical step toward designing clinical trials for patients with various malignancies. nih.gov

Advancements in Synthetic Routes for Enhanced Yield and Specificity

While this compound can be obtained through fermentation of Streptomyces hygroscopicus, chemical synthesis offers greater control over purity and the ability to produce analogs. However, historical synthetic routes have often been lengthy and low-yielding. Consequently, a significant focus of future research is the development of more efficient and stereoselective synthetic strategies.

Investigating Novel Molecular Targets and Pathways

Modern techniques such as chemical proteomics and high-throughput screening can be employed to identify proteins that bind to Psicofuranine. embopress.org Uncovering these alternative targets could reveal new mechanisms of action and potentially expand the therapeutic applications of Psicofuranine and its analogs. For example, identifying interactions with kinases or other enzymes involved in signaling pathways could open up new avenues for its use in different disease contexts. A comprehensive understanding of the full spectrum of its molecular interactions is essential for a complete picture of its pharmacological profile and for the rational design of future therapeutic strategies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What is the molecular structure of 6-Amino-9-D-psicofuranosylpurine, and how does its unique sugar moiety influence its biological activity?

  • Methodological Answer : The compound consists of a purine base (6-aminopurine) linked to a D-psicofuranosyl sugar via a β-glycosidic bond. The D-psicofuranosyl group, a keto-hexose with a C-3 hydroxyl configuration distinct from fructose, is critical for its antibiotic and antitumor activity. Structural analysis via X-ray crystallography or NMR can confirm stereochemistry, while comparative studies with ribofuranosyl analogs (e.g., inosine) highlight the role of the psicose moiety in target binding .

Q. What experimental models are used to validate the antibiotic activity of this compound?

  • Methodological Answer : Early studies used murine models infected with Staphylococcus aureus or Streptococcus haemolyticus. Researchers administer the compound intraperitoneally and monitor bacterial load reduction and survival rates. Notably, its in vivo efficacy contrasts with poor in vitro activity, suggesting host-mediated metabolic activation or immune modulation .

Q. How is the antitumor activity of this compound assessed in preclinical studies?

  • Methodological Answer : Antitumor efficacy is tested in rodent models (e.g., Walker adenocarcinomas, Jensen sarcomas). Parameters include tumor volume inhibition, histopathological analysis of necrosis, and survival prolongation. Dosing regimens must balance efficacy with toxicity, as high doses correlate with adverse effects like pericarditis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro inactivity and in vivo efficacy of this compound?

  • Methodological Answer : Hypothesize metabolic activation via host enzymes (e.g., kinases) converting the prodrug into an active form. Use metabolomics (LC-MS) to identify metabolites in serum or tissues post-administration. Alternatively, co-culture assays with immune cells (e.g., macrophages) may reveal indirect mechanisms, such as cytokine-mediated tumor suppression .

Q. What methodologies are employed to assess and mitigate cardiotoxic effects (e.g., pericarditis) associated with this compound?

  • Methodological Answer : Preclinical toxicity studies in canines or primates include echocardiography, serum biomarkers (troponin), and histopathology of cardiac tissue. Dose-escalation protocols identify thresholds for toxicity. Structural analogs with modified purine bases or sugar moieties may reduce off-target effects while retaining efficacy .

Q. What strategies are used to synthesize analogs of this compound to improve its therapeutic index?

  • Methodological Answer : Chemoenzymatic synthesis leverages Streptomyces glycosyltransferases to modify the psicofuranosyl group. Alternatively, solid-phase synthesis introduces substituents (e.g., methyl, halogen) at the purine C-2 or C-8 positions. In silico docking predicts binding affinity to bacterial ribosomes or tumor targets, guiding rational design .

Q. How can host-mediated immune responses be evaluated as contributors to the antitumor activity of this compound?

  • Methodological Answer : Use immunodeficient (e.g., nude mice) vs. immunocompetent models to isolate host immune effects. Flow cytometry quantifies tumor-infiltrating lymphocytes (T cells, NK cells), while knockout models (e.g., IFN-γ⁻/⁻) test cytokine dependency. Transcriptomic profiling of tumors post-treatment identifies immune-related pathways .

Q. What approaches are used to engineer biosynthetic pathways in Streptomyces hygroscopicus for enhanced production of this compound?

  • Methodological Answer : Overexpress rate-limiting enzymes (e.g., psicofuranosyltransferases) via CRISPR-Cas9. Fermentation optimization (pH, carbon source) increases yield. Metabolite profiling (HPLC) and comparative genomics identify regulatory genes in high-producing strains .

Data Contradiction Analysis

  • Key Example : The compound’s inactivity in vitro vs. efficacy in vivo suggests:
    • Metabolic Activation : Test liver microsome incubations for bioactive derivatives.
    • Immune Synergy : Co-administer with immunosuppressants (e.g., cyclosporine) to assess dependency on adaptive immunity.
    • Bioavailability : Measure plasma concentrations via pharmacokinetic studies to rule out absorption artifacts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.